N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Description
N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, commonly known as Florfenicol, is a synthetic broad-spectrum antibiotic derived from thiamphenicol. Its molecular formula is C₁₂H₁₄Cl₂FNO₄S (molecular weight: 358.21 g/mol), and it features a fluorine atom at the C3 position, which enhances resistance to bacterial deactivation compared to chloramphenicol . Florfenicol is widely used in veterinary medicine for treating respiratory and systemic infections in livestock and aquaculture due to its efficacy against Gram-positive and Gram-negative bacteria . Key physical properties include a melting point of 153–157°C and moderate solubility in polar organic solvents .
Properties
IUPAC Name |
N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQTDMSXSQXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Reagents
- 4-methylsulfonylphenylamine or its derivatives as the aromatic amine source.
- Propan-2-yl derivatives bearing appropriate leaving groups for substitution.
- Fluorinating agents (e.g., Selectfluor, N-fluorobenzenesulfonimide).
- Oxidizing agents for sulfone formation (e.g., meta-chloroperbenzoic acid).
- Acetylating agents such as acetic anhydride or acetyl chloride.
- Solvents: acetonitrile, dichloromethane, diethyl ether.
- Bases: triethylamine or similar.
Stepwise Synthesis
Step 1: Formation of N-(4-methylsulfonylphenyl)-N-isopropyl-2-(methylthio)acetamide Intermediate
- Dissolve 4-methylsulfonylphenylamine in acetonitrile.
- Cool the solution to 0°C (273 K).
- Add triethylamine as a base to scavenge HCl.
- Introduce 2-(methylthio)acetyl chloride slowly to the mixture.
- Stir at room temperature for approximately 5 hours.
- Extract the product using methyl tert-butyl ether and dry over magnesium sulfate.
- Evaporate solvent under reduced pressure to obtain the crude intermediate.
Step 2: Oxidation to Methylsulfonyl Derivative
- Dissolve the crude intermediate in dichloromethane.
- Cool the solution to 0–10°C (263–273 K).
- Slowly add meta-chloroperbenzoic acid (m-CPBA) to oxidize the methylthio group to methylsulfonyl.
- Stir at room temperature for 5 hours.
- Wash the organic layer with aqueous sodium bicarbonate to neutralize acids.
- Dry over magnesium sulfate and evaporate the solvent.
- Purify the product by silica gel chromatography using hexane:ethyl acetate (9:1 v/v).
- Recrystallize from diethyl ether to obtain colorless plates of the methylsulfonyl derivative.
Step 3: Introduction of Fluorine and Hydroxyl Groups
- The fluorine atom at the 3-position and the hydroxyl group at the 1-position on the propan-2-yl chain can be introduced via selective fluorination and hydroxylation reactions.
- For fluorination, electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide are used under controlled temperature conditions to avoid over-fluorination.
- Hydroxylation may be achieved through oxidation of a precursor alcohol or via hydroboration-oxidation of an alkene intermediate.
- The stereochemistry at these centers is controlled by the choice of reagents and reaction conditions.
Step 4: Acetylation of the Amine
- The free amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
- The reaction is typically performed in an inert solvent such as dichloromethane or acetonitrile.
- The product is purified by recrystallization or chromatography.
Reaction Scheme Summary
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | 4-methylsulfonylphenylamine + 2-(methylthio)acetyl chloride | Triethylamine, acetonitrile, 0°C to RT, 5 h | N-(4-methylsulfonylphenyl)-N-isopropyl-2-(methylthio)acetamide |
| 2 | Intermediate from Step 1 | m-CPBA, dichloromethane, 0–10°C to RT, 5 h | N-(4-methylsulfonylphenyl)-N-isopropyl-2-(methylsulfonyl)acetamide |
| 3 | Intermediate from Step 2 | Electrophilic fluorinating agent, controlled temperature | Fluorinated and hydroxylated intermediate |
| 4 | Intermediate from Step 3 | Acetic anhydride or acetyl chloride, base, solvent | N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals corresponding to methyl groups, aromatic protons, and hydroxyl-bearing carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 273.45 Da.
- Crystallography: Single crystal X-ray diffraction confirms molecular structure, conformation, and intermolecular interactions.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretch and sulfone S=O stretches are observed.
Notes on Optimization and Purity
- Reaction temperatures are critical to control regioselectivity and stereochemistry.
- Use of inert atmosphere (nitrogen) prevents oxidation of sensitive intermediates.
- Purification by silica gel chromatography and recrystallization ensures high purity.
- The choice of oxidizing agent and fluorinating agent impacts the yield and selectivity.
Chemical Reactions Analysis
Florfenicol undergoes several types of chemical reactions, including:
Oxidation: Florfenicol can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Florfenicol can undergo substitution reactions, particularly involving the fluorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Florfenicol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of fluorinated antibiotics.
Biology: Florfenicol is used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Industry: It is used in the aquaculture industry to control bacterial infections in fish and other aquatic organisms
Mechanism of Action
Florfenicol exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the peptidyl transferase center of the ribosome, interfering with the elongation of the peptide chain .
Comparison with Similar Compounds
Research Findings and Implications
- Florfenicol’s Fluorine Advantage : The C3 fluorine prevents enzymatic acetylation, a common resistance mechanism against chloramphenicol .
- Diverse Applications : Acetamide derivatives like HC-030031 and Suvecaltamide highlight the scaffold’s versatility, enabling modulation of ion channels and enzymes .
- Synthetic Modifications : Adding groups like pyridinyl (Sirpefenicol) or trifluoroethoxy (Suvecaltamide) tailors compounds for specific targets or improved pharmacokinetics .
Biological Activity
N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, also known as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical specifications:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S |
| Molecular Weight | 358.21 g/mol |
| CAS Number | 73231-34-2 |
| Solubility | Soluble in ethanol (25 mM), DMSO (100 mM) |
| Melting Point | 153 °C |
This compound exhibits its biological activity primarily through interactions with specific protein targets involved in cellular signaling pathways. The compound has been shown to inhibit the mitotic checkpoint, leading to antiproliferative effects in various cancer cell lines. This inhibition can disrupt normal cell cycle progression, making it a candidate for cancer therapy.
Antiproliferative Effects
Research indicates that this compound demonstrates significant antiproliferative activity against several cancer types. For instance:
- Cell Line Studies : In vitro studies have shown that this compound effectively reduces cell viability in breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
- Lung Cancer Study : A study involving lung cancer cells demonstrated that the compound inhibited tumor growth by targeting the spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Observations |
|---|---|
| Antitumor Activity | Significant reduction in tumor growth in animal models |
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |
| Apoptosis Induction | Promotes programmed cell death in treated cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
